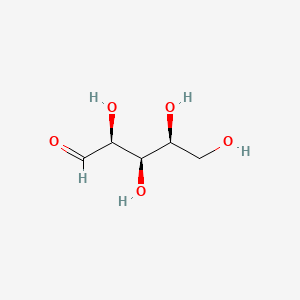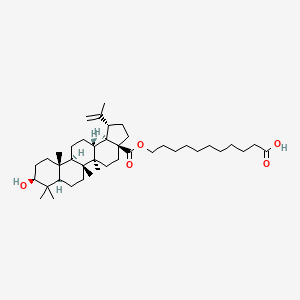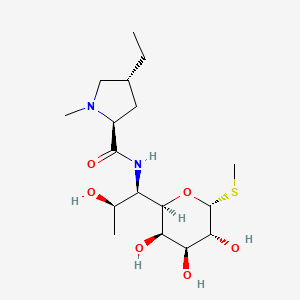
L-キシロース
概要
説明
L-キシロースは、単糖類ファミリーに属する希少糖です。これは、5つの炭素原子を含むペントース糖です。L-キシロースは、自然界でより一般的に見られるD-キシロースのエナンチオマーです。
科学的研究の応用
L-xylose has numerous applications in scientific research:
作用機序
L-キシロースは、主に生物学的恒常性に重要な役割を果たす様々な中間体への代謝によってその効果を発揮します。それは、キシロースイソメラーゼやキシロースレダクターゼなどの酵素によって代謝され、それぞれL-キシロースとキシリトールに変換されます 。 これらの中間体は、細胞の代謝やエネルギー産生に不可欠なペントースリン酸経路などの経路に関与しています .
類似の化合物との比較
類似の化合物
D-キシロース: L-キシロースのより一般的なエナンチオマーで、自然界に広く見られます。
L-アラビノース: 類似の性質と用途を持つ別のペントース糖です。
L-リボース: 抗ウイルス薬の合成に使用される希少糖です.
L-キシロースの独自性
L-キシロースは、自然界での希少性と、グリコシダーゼ酵素を阻害する可能性や、他の貴重な希少糖の合成における役割など、特定の生理学的効果によって独特です 。そのユニークな特性により、研究や産業用途にとって貴重な化合物となっています。
生化学分析
Biochemical Properties
L-xylose plays a significant role in biochemical reactions. It is utilized by microorganisms through various pathways, including the xylose isomerase and Weimberg pathways . The uptake and metabolism of L-xylose are inhibited by glucose, which is usually present with L-xylose in lignocellulose hydrolysate . Efforts have been made to discover, characterize, and engineer the transporters and enzymes involved in L-xylose utilization .
Cellular Effects
L-xylose has profound effects on various types of cells and cellular processes. It influences cell function by interacting with specific enzymes and proteins. For instance, L-xylulose reductase, a key enzyme in the metabolism of L-xylulose, is found in the liver and kidneys of mammals .
Molecular Mechanism
At the molecular level, L-xylose exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The conversion efficiency of L-xylose has been improved through engineering strategies .
Metabolic Pathways
L-xylose is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
L-xylose is transported and distributed within cells and tissues. It interacts with specific transporters or binding proteins, and can affect its localization or accumulation .
準備方法
合成経路と反応条件
L-キシロースの化学合成は困難であり、多くの場合、収率が低くなります。一般的な方法の1つは、キシリトール4-脱水素酵素を用いたキシリトールからのL-キシロースへの生体変換です 。この酵素プロセスは、従来の化学合成と比較して効率が高いことから、好まれています。
工業的生産方法
L-キシロースの工業的生産は、一般的に微生物発酵プロセスを用いています。特定の細菌、酵母、真菌株は、バイオマス由来のキシリトールをL-キシロースに変換するように設計されています。この方法は、化学合成と比較して、より持続可能で費用対効果が高いです .
化学反応の分析
反応の種類
L-キシロースは、次のような様々な化学反応を起こします。
酸化: L-キシロースは酸化されてL-キシロン酸を生成します。
還元: L-キシロースの還元によりキシリトールが生成されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、硝酸や過マンガン酸カリウムなどがあります。
還元: 水素ガスとパラジウムやニッケルなどの金属触媒を用いた触媒水素化。
異性化: キシロースイソメラーゼを用いた酵素的異性化.
主な生成物
L-キシロン酸: 酸化によって生成されます。
キシリトール: L-キシロースの還元によって生成されます。
L-キシロース: 異性化によって生成されます.
科学研究における用途
L-キシロースは、科学研究において数多くの用途があります。
類似化合物との比較
Similar Compounds
D-xylose: The more common enantiomer of L-xylose, widely found in nature.
L-arabinose: Another pentose sugar with similar properties and applications.
L-ribose: A rare sugar used in the synthesis of antiviral drugs.
Uniqueness of L-xylose
L-xylose is unique due to its rare occurrence in nature and its specific physiological effects, such as its potential to inhibit glycosidase enzymes and its role in the synthesis of other valuable rare sugars . Its unique properties make it a valuable compound for research and industrial applications.
特性
IUPAC Name |
(2S,3R,4S)-2,3,4,5-tetrahydroxypentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMYPHUHKUWMLA-WISUUJSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H](C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883340 | |
| Record name | L-Xylose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
609-06-3, 25990-60-7 | |
| Record name | L-Xylose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=609-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xylose, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Xylose | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Xylose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-(-)-xylose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.250 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Xylose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.072 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XYLOSE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4JW0V2MYA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














